N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide
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Overview
Description
N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C10H13ClFNO2S It is characterized by the presence of a tert-butyl group, a chlorine atom, and a fluorine atom attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide typically involves the reaction of 5-chloro-2-fluorobenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonamide derivatives.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-5-chloro-2-fluorobenzenesulfonyl chloride
- N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide
- N-tert-butyl-5-chloro-2-fluorobenzenesulfonyl fluoride
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C10H13ClFNO2S |
---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C10H13ClFNO2S/c1-10(2,3)13-16(14,15)9-6-7(11)4-5-8(9)12/h4-6,13H,1-3H3 |
InChI Key |
ISXPIVHIIZHKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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